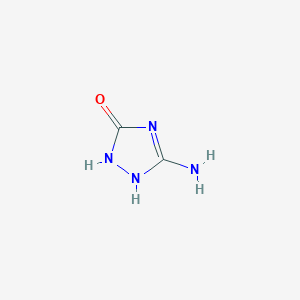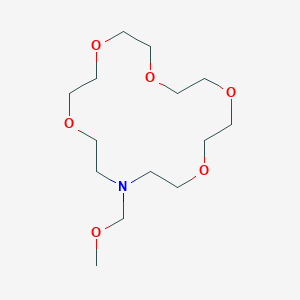
2-(Aminomethyl)-2-methyl-1,3-propanediamine
Overview
Description
Aminomethyl groups, which could be part of the structure of “2-(Aminomethyl)-2-methyl-1,3-propanediamine”, are monovalent functional groups with formula −CH2−NH2. They can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
While specific synthesis methods for “2-(Aminomethyl)-2-methyl-1,3-propanediamine” are not available, aminomethyl groups are often obtained by alkylation with Eschenmoser’s salt, a source of [CH2=N(CH3)2]+ .Scientific Research Applications
Broad-Spectrum Antibiotics
Researchers have developed aryl substituted aminomethyl spectinomycin antibiotics as potential broad-spectrum antibiotics . These could be developed into therapeutics to treat many infections, including those resistant to current treatments, and biodefense pathogens .
Improved Safety and Pharmacokinetic Properties
The compound exhibits improved safety and pharmacokinetic properties . This means it could potentially be used in the development of drugs with fewer side effects and better absorption, distribution, metabolism, and excretion in the body .
Treatment of Mycobacterium abscessus (Mab) Infections
The compound has been used to develop a structure which is up to 64-fold more potent against Mab than regular spectinomycin . Mab is a species of rapidly growing, multi-drug resistant mycobacteria, distantly related to the bacterium that causes tuberculosis .
Antifungal Activities
Some acetophenone-derived Mannich bases, which include the compound, have shown remarkable antifungal activities . This suggests potential applications in the treatment of fungal infections .
Drug Discovery
Given its unique structure and properties, the compound could be highly valuable for drug discovery. Researchers might be interested in exploring it for its potential applications in various fields.
Material Synthesis
Compounds with amine groups can be useful building blocks in polymer synthesis. Researchers might explore this molecule’s suitability for the development of novel materials.
properties
IUPAC Name |
2-(aminomethyl)-2-methylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N3/c1-5(2-6,3-7)4-8/h2-4,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDSCHVVUPHIFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(CN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403952 | |
| Record name | 2-(Aminomethyl)-2-methyl-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-2-methyl-1,3-propanediamine | |
CAS RN |
15995-42-3 | |
| Record name | 2-(Aminomethyl)-2-methyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15995-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Aminomethyl)-2-methyl-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Aminomethyl)-2-methyl-1,3-propanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 2-(Aminomethyl)-2-methyl-1,3-propanediamine be utilized in the synthesis of complex molecules?
A1: 2-(Aminomethyl)-2-methyl-1,3-propanediamine serves as a versatile precursor in organic synthesis. For instance, it can react with ethyl orthoformate to yield 4-methyl-N,N′,N″-tri(toluene-p-sulphonyl)-2,6,7-triazabicyclo[2,2,2]octane []. This highlights its utility in constructing heterocyclic systems.
Q2: What is the significance of 2-(Aminomethyl)-2-methyl-1,3-propanediamine in coordination chemistry?
A2: This compound acts as a multidentate ligand, capable of coordinating to metal ions. It's particularly interesting in forming trinuclear linear 3d-4f-3d complexes, where it bridges two transition metal ions (Mn(II), Fe(II), Co(II), Zn(II)) through a central lanthanide ion (La(III), Gd(III), Tb(III), Dy(III)) []. This results in unique magnetic properties, with some complexes exhibiting single-molecule magnet behavior.
Q3: How do the properties of complexes formed with 2-(Aminomethyl)-2-methyl-1,3-propanediamine vary with different metal ions?
A3: The choice of metal ions significantly influences the complex's magnetic properties. For instance, Mn-Gd interactions are weaker compared to Fe-Gd and Co-Gd interactions []. Furthermore, the zero-field splitting parameter (D), a measure of magnetic anisotropy, is larger for Fe complexes than for Co complexes []. This highlights the possibility of fine-tuning magnetic behavior by selecting specific metal ion combinations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-Chlorobutyl)-1lambda6-naphtho[1,8-CD]isothiazole-1,1(2H)-dione](/img/structure/B168933.png)










![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]hexanamide](/img/structure/B168961.png)